Potassium 2-hydroxy-2-methylsuccinate
説明
Potassium 2-hydroxy-2-methylsuccinate (C₅H₈K₂O₆, molecular weight 242.31 g/mol, CAS 1030365-02-6) is an endogenous metabolite structurally related to citramalic acid (2-hydroxy-2-methylsuccinic acid) . It exists as a dipotassium salt, enhancing its solubility in polar solvents like dimethyl sulfoxide (DMSO) (10 mM solubility) . The compound is utilized in pharmaceutical research, particularly in metabolic studies, due to its role in inhibiting malate production and modulating enzymatic pathways . Storage requires stringent conditions: powder forms are stable at -20°C for up to 3 years, while solvent formulations require -80°C for 1–2 years .
特性
IUPAC Name |
dipotassium;2-hydroxy-2-methylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2K/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJUJDUIBZISHE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6K2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036481 | |
| Record name | Potassium 2-hydroxy-2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030365-02-6 | |
| Record name | Potassium 2-hydroxy-2-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
合成経路と反応条件: 2-ヒドロキシ-2-メチルコハク酸カリウムは、2-ヒドロキシ-2-メチルコハク酸を水酸化カリウムで中和することで合成できます。この反応は通常、2-ヒドロキシ-2-メチルコハク酸を水に溶解し、pHが中性になるまで水酸化カリウムを徐々に添加することによって行われます。 得られた溶液を蒸発させると、カリウム塩が得られます .
工業的製造方法: 2-ヒドロキシ-2-メチルコハク酸カリウムの工業的製造は、同様のプロセスですが、より大規模に行われます。反応条件は、高純度と高収率を確保するために厳密に管理されます。 製品は、通常結晶化させて乾燥させ、最終的な化合物を得ます .
化学反応の分析
Decarboxylation Reactions
The compound undergoes thermal or catalytic decarboxylation, losing CO₂ to form methylsuccinic acid derivatives. Key pathways include:
-
Thermal Decarboxylation : At 150–250°C, one carboxylate group decarboxylates, yielding potassium methylsuccinate .
-
Catalytic Decarboxylation : Metal catalysts (e.g., Pd, Rh) under hydrogen pressure accelerate decarboxylation while suppressing side reactions .
| Condition | Product | Catalyst | Efficiency |
|---|---|---|---|
| 225°C, 4 bar H₂ | Methylsuccinic acid (67–85%) | Pd/Rh | High |
| 200°C, no catalyst | Mixed byproducts (e.g., acetone) | None | Low |
Halodecarboxylation
Under halogenation conditions (e.g., Br₂ or Cl₂), the compound participates in radical-mediated halodecarboxylation. The mechanism involves:
-
Formation of acyl hypobromite intermediates.
-
Homolytic cleavage to generate alkyl radicals.
Example Reaction :
| Halogen Source | Temperature | Key Radical Intermediates |
|---|---|---|
| Br₂ in CCl₄ | 80–100°C | Acyloxy (RCOO- ), Alkyl (R- ) |
| Cl₂ with HgO | 50–70°C | Mercury-halogen complexes |
Dehydration and Cyclization
Controlled dehydration (e.g., using H₂SO₄ or P₂O₅) leads to intramolecular cyclization, forming methylsuccinic anhydride :
| Dehydration Agent | Temperature | Anhydride Yield |
|---|---|---|
| H₂SO₄ | 120°C | 50–60% |
| Zeolite 4A | 180°C | 35–40% |
Biological and Metabolic Reactions
In metabolic pathways, the compound acts as an intermediate in the citric acid cycle, participating in:
-
Enzymatic Dehydrogenation : Converted to 2-methylfumarate via mitochondrial enzymes .
-
Isomerization : Forms mesaconic acid under acidic conditions .
Key Reaction Comparison Table
| Reaction Type | Conditions | Primary Product | Byproducts |
|---|---|---|---|
| Neutralization | Aqueous KOH, 25–50°C | Dipotassium salt | H₂O |
| Thermal Decarboxylation | 150–250°C, inert atmosphere | Methylsuccinic acid | CO₂ |
| Halodecarboxylation (Br₂) | Br₂/CCl₄, 80–100°C | 2-Bromo-2-methylsuccinate | KBr, CO₂ |
| Dehydration | H₂SO₄, 120°C | Methylsuccinic anhydride | H₂O |
科学的研究の応用
Metabolic Research
Potassium 2-hydroxy-2-methylsuccinate plays a significant role in metabolic pathways. It is recognized as an endogenous metabolite involved in the tricarboxylic acid cycle and has implications for energy metabolism. Research indicates that this compound can influence insulin secretion through its effects on mitochondrial function and ATP production. Notably, studies have shown that while it raises NADH and ATP levels, it does not stimulate insulin secretion in certain conditions, highlighting its complex role in metabolic signaling .
Pharmaceutical Applications
The compound has been investigated for its potential in drug development, particularly in the context of anti-infection therapies. It exhibits activity against various pathogens, including bacteria and viruses. For instance, this compound has been studied for its efficacy against HIV, influenza virus, and other viral infections. Its ability to modulate immune responses and apoptosis pathways makes it a candidate for developing new therapeutic agents .
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Specific Pathogens | Observed Activity |
|---|---|---|
| Bacterial | E. coli, Staphylococcus | Inhibitory effects reported |
| Viral | HIV, Influenza | Potential antiviral properties |
| Fungal | Candida spp. | Antifungal activity noted |
Biochemical Studies
In biochemical research, this compound serves as a substrate for various enzymatic reactions. Its structural properties allow it to participate in studies involving metabolic enzymes and signaling pathways. The compound's interactions with proteins involved in apoptosis and cell cycle regulation are of particular interest .
Nutritional Science
The compound is also explored within the field of nutritional science due to its role as a plant metabolite. It can be found in certain fruits and vegetables and is studied for its potential health benefits related to metabolic health and disease prevention .
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study 1 : A study on its effects on insulin secretion demonstrated that while it raised ATP levels, it did not close KATP channels effectively under certain conditions, suggesting a nuanced role in glucose metabolism .
- Case Study 2 : Research into its antimicrobial properties showed promising results against specific strains of bacteria, indicating potential for use in developing new antibiotics .
作用機序
2-ヒドロキシ-2-メチルコハク酸カリウムの作用機序は、様々な生化学経路における代謝産物としての役割に関係しています。酵素や他の分子標的に作用して代謝プロセスに影響を与えます。 特定の経路と標的は、研究における使用状況によって異なります .
類似の化合物:
グルコン酸カリウム: キレート特性を持つ酸化カルボン酸。
ク グリコケノデオキシコール酸ナトリウム塩: 脂肪の吸収に関与する胆汁酸.
独自性: 2-ヒドロキシ-2-メチルコハク酸カリウムは、内因性代謝産物としての特定の役割と、独自の代謝経路への関与により独特です。 その化学構造と反応性も、類似の化合物とは異なります .
類似化合物との比較
Key Observations :
- Functional Groups : this compound lacks the phenyl or sulphonate moieties found in analogs, limiting its use in surfactant applications but enhancing biocompatibility .
- Ionic Character : The dipotassium form improves aqueous solubility compared to the free acid (citramalic acid), which is sparingly soluble in water .
生物活性
Potassium 2-hydroxy-2-methylsuccinate, also known as potassium 2-hydroxy-2-methylbutanedioate, is an endogenous metabolite with significant biological activity. This compound plays a crucial role in various metabolic pathways and has garnered interest for its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in health and disease.
- Chemical Formula : CHKO
- Molecular Weight : Approximately 224.29 g/mol
- Appearance : White crystalline solid
- CAS Number : 1030365-02-6
This compound acts primarily as a metabolite involved in energy metabolism. It influences several biochemical pathways, particularly those related to:
- Enzymatic Activity : It has been shown to interact with various enzymes, potentially modulating their activity and thereby influencing metabolic processes.
- Cellular Metabolism : As an endogenous metabolite, it plays a role in the regulation of energy production and utilization within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Energy Metabolism : It is involved in the tricarboxylic acid (TCA) cycle, contributing to ATP production.
- Antioxidant Properties : Some studies suggest it may have antioxidant effects, helping to mitigate oxidative stress within cells.
- Potential Therapeutic Effects : Ongoing research is exploring its role in metabolic disorders and other health conditions.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds based on their chemical structure and biological functions:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| This compound | CHKO | Endogenous metabolite involved in unique metabolic pathways |
| Potassium gluconate | CHKO | Known for its chelating properties |
| Sodium creatine phosphate dibasic tetrahydrate | CHNNaOP | Involved in energy metabolism in skeletal muscle |
| Glycochenodeoxycholic acid sodium salt | CHNaOS | Functions as a bile salt aiding fat absorption |
| Citramalic acid | CHO | A hydroxy fatty acid involved in various metabolic processes |
Case Studies and Research Findings
- Metabolic Profiling Studies : Research utilizing NMR spectroscopy has identified this compound as a significant biomarker in various metabolic conditions. For instance, studies on urine samples from patients with inflammatory bowel disease (IBD) highlighted alterations in the levels of this metabolite compared to healthy controls, suggesting its potential role in disease monitoring and management .
- Therapeutic Applications : Investigations into the therapeutic potential of this compound are ongoing. Preliminary findings indicate that it may enhance metabolic efficiency and could be beneficial in managing conditions like obesity and diabetes through its regulatory effects on energy metabolism .
- Safety and Toxicology : While this compound is generally recognized as safe when used appropriately, it does carry some irritant properties as indicated by safety data sheets . Care should be taken to avoid direct contact with skin or eyes.
Q & A
Basic Research Questions
Q. What are the structural identification parameters and characterization methods for Potassium 2-hydroxy-2-methylsuccinate?
- Answer : The compound is identified by its CAS No. 1030365-02-6, molecular formula C₅H₆K₂O₅ (anhydrous) or C₅H₈K₂O₆ (monohydrate), and molecular weight 224.29 (anhydrous) or 242.31 (monohydrate). Structural confirmation requires techniques like nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments and mass spectrometry (MS) for molecular ion peaks. Note discrepancies in reported molecular weights arise from hydration states (e.g., monohydrate vs. anhydrous forms) .
Q. How does this compound function as an endogenous metabolite?
- Answer : It is an analog of malic acid and inhibits malate production, potentially modulating tricarboxylic acid (TCA) cycle intermediates. Researchers should validate its metabolic role using isotopic tracing (e.g., ¹³C-labeled compounds) in cell cultures or animal models, coupled with LC-MS/MS quantification of downstream metabolites .
Q. What are the solubility and storage protocols for this compound in experimental settings?
- Answer : The compound is slightly soluble in DMSO (10 mM). For long-term stability, store the powder at -20°C (3 years) or in solvent at -80°C (1–2 years). Centrifugation and filtration (0.22 µm filters) are recommended to clarify solutions before use .
Advanced Research Questions
Q. How can enzymatic synthesis of (R)-2-hydroxy-2-methylsuccinate be optimized for stereochemical purity?
- Answer : Malease (maleate hydratase) catalyzes the hydration of 2-methylmaleate (citraconate) to yield the (R)-enantiomer. Optimize reaction conditions (pH, temperature) and validate stereochemistry using chiral HPLC or circular dichroism (CD) spectroscopy. Contaminating stereoisomers may require recrystallization or enzymatic resolution .
Q. What methodologies ensure ≥99% purity of this compound for in vitro assays?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 210 nm) or charged aerosol detection (CAD) is used to assess purity. Calibrate against certified reference standards (e.g., NIST-traceable materials) and confirm absence of residual solvents via gas chromatography (GC) .
Q. How should researchers address discrepancies in reported molecular weights and hydration states?
- Answer : Thermogravimetric analysis (TGA) or Karl Fischer titration can determine hydration content. For example, a monohydrate (242.31 g/mol) vs. anhydrous form (224.29 g/mol) explains molecular weight variations. Always specify hydration state in publications to avoid replication issues .
Q. What experimental designs are robust for studying metabolic inhibition by this compound?
- Answer : Use dose-response assays in hepatocyte or mitochondrial models, measuring malate depletion via enzymatic assays (e.g., malate dehydrogenase-coupled NADH detection). Include controls for off-target effects (e.g., siRNA knockdown of target enzymes) and validate findings with CRISPR-Cas9 gene-edited cell lines .
Q. How can systematic reviews reconcile conflicting data on this metabolite’s role in disease models?
- Answer : Follow COSMOS-E guidelines: Define inclusion/exclusion criteria (e.g., preclinical vs. clinical studies), assess bias via ROBINS-I tool, and perform meta-regression to account for variables like dosage or model species. Conflicting results may arise from interspecies differences in metabolic flux .
Methodological Notes
- Analytical Validation : Cross-validate HPLC retention times with synthetic standards and spike recovery experiments to ensure quantification accuracy .
- Data Reproducibility : Replicate experiments across independent labs using harmonized protocols (e.g., standardized buffer compositions, incubation times) .
- Ethical Compliance : Adhere to institutional guidelines for metabolite studies in animal models, including ethical review board approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
